molecular formula C9H10O2 B1501700 4-(Prop-1-en-1-yl)benzene-1,2-diol CAS No. 72898-29-4

4-(Prop-1-en-1-yl)benzene-1,2-diol

Cat. No.: B1501700
CAS No.: 72898-29-4
M. Wt: 150.17 g/mol
InChI Key: MDXYNRAMDATLBT-UHFFFAOYSA-N
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Preparation Methods

4-(Prop-1-en-1-yl)benzene-1,2-diol can be synthesized through several methods. One common approach involves the O-methylation of eugenol followed by isomerization . This process can be carried out using dimethyl carbonate as a green methylation reagent and polyethylene glycol 800 as a phase transfer catalyst . The reaction conditions typically include a temperature of 140°C and a reaction time of 3 hours . Industrial production methods may vary, but they often involve similar green chemistry principles to ensure sustainability and efficiency.

Chemical Reactions Analysis

4-(Prop-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Scientific Research Applications

4-(Prop-1-en-1-yl)benzene-1,2-diol has a wide range of scientific research applications:

Properties

IUPAC Name

4-prop-1-enylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2-6,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXYNRAMDATLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694574
Record name 4-(Prop-1-en-1-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72898-29-4
Record name 4-(Prop-1-en-1-yl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Prop-1-en-1-yl)benzene-1,2-diol
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Reactant of Route 6
4-(Prop-1-en-1-yl)benzene-1,2-diol
Customer
Q & A

Q1: Can 4-Propenylbrenzcatechin undergo homopolymerization under standard radical polymerization conditions?

A: Research indicates that 4-Propenylbrenzcatechin and its derivatives (eugenol, isosafrole, safrole) do not readily homopolymerize under standard radical polymerization conditions using initiators like Methyl methacrylate (MMA). [, ]

Q2: How does the presence of oxygen influence the copolymerization of 4-Propenylbrenzcatechin derivatives with Maleic anhydride?

A: Studies reveal that while 4-Propenylbrenzcatechin (eugenol) and Safrole do not copolymerize with Maleic anhydride under a nitrogen atmosphere, the presence of oxygen facilitates the formation of 1:1 copolymers. This highlights the significant role of oxygen in this specific copolymerization system. []

Q3: Is there a difference in reactivity between allyl and isopropenyl derivatives of 4-Propenylbrenzcatechin during copolymerization with Maleic anhydride?

A: Research shows that the isopropenyl derivatives, Isoeugenol and Isosafrole, exhibit significantly higher reactivity with Maleic anhydride compared to their corresponding allyl counterparts, Eugenol and Safrole. This difference in reactivity, approximately 100 times faster for the isopropenyl derivatives, suggests the influence of side-chain structure on the copolymerization process. []

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